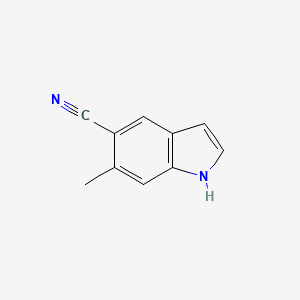

6-Methyl-1H-indole-5-carbonitrile

Description

Significance and Ubiquity of Indole (B1671886) Derivatives in Natural Products and Synthetic Compounds

The indole scaffold is a recurring theme in the molecular architecture of nature. mdpi.com It forms the core of the essential amino acid tryptophan, which is a fundamental building block of proteins and a precursor to various neurochemicals. benthamdirect.comresearchgate.net Beyond this primary metabolic role, a vast and diverse family of indole alkaloids has been isolated from a wide range of natural sources, including plants, marine organisms like sponges and tunicates, and microorganisms. mdpi.comnih.gov These natural products exhibit a remarkable spectrum of biological activities. nih.gov

Prominent examples of naturally occurring indole derivatives include:

Auxins: A class of plant hormones that regulate various aspects of plant growth and development. benthamdirect.com

Tryptamine Alkaloids: A group that includes the neurotransmitter serotonin (B10506) and the psychedelic compound psilocybin. researchgate.net

Vinca Alkaloids: Such as vincristine (B1662923) and vinblastine, which are potent anticancer agents. nih.gov

Meridianins: A class of indole alkaloids isolated from marine tunicates with promising antitumor and antimicrobial activities. nih.gov

The structural and functional diversity of these natural products has inspired synthetic chemists to develop a plethora of methods for the construction and functionalization of the indole ring, leading to a vast library of novel synthetic indole derivatives. mdpi.com

Privileged Status of the Indole Nucleus in Medicinal Chemistry and Drug Discovery

The indole nucleus is often referred to as a "privileged scaffold" in medicinal chemistry. researchgate.netbenthamdirect.comnih.gov This designation stems from its ability to serve as a versatile template for the design of ligands that can interact with a wide range of biological targets with high affinity and specificity. researchgate.net The structural rigidity of the indole core, combined with the potential for substitution at various positions, allows for the fine-tuning of pharmacological properties. nih.gov

The indole scaffold is a key component in numerous approved drugs across various therapeutic areas, demonstrating its clinical significance. nih.govnih.gov This includes:

Anti-inflammatory drugs: Such as Indomethacin. nih.gov

Antiemetics: Like Ondansetron. benthamdirect.comresearchgate.net

Antimigraine agents: For example, Sumatriptan. researchgate.net

Anticancer agents: Including Sunitinib. nih.gov

Antiviral compounds: Such as Atevirdine. researchgate.net

The ability of the indole ring to mimic the structure of peptides and interact with protein targets through various non-covalent interactions, including hydrogen bonding, van der Waals forces, and pi-stacking, contributes to its success in drug discovery. researchgate.netresearchgate.net

Research Trajectory and Scientific Interest in 6-Methyl-1H-indole-5-carbonitrile and its Analogs

Within the vast family of indole derivatives, specific substitution patterns can lead to unique biological activities. The research trajectory for many indole-based compounds often begins with their identification as intermediates in the synthesis of more complex molecules or as part of screening libraries for drug discovery programs.

This compound is an example of a substituted indole that has appeared in the scientific literature, primarily in the context of chemical synthesis and as a building block for more elaborate structures. The presence of both a methyl group and a nitrile (carbonitrile) group on the indole core provides synthetic handles for further chemical modifications. The nitrile group, in particular, is a versatile functional group that can be converted into other functionalities such as amines, carboxylic acids, or tetrazoles, making it a valuable precursor in medicinal chemistry. nih.gov

While extensive biological data on this compound itself is not widely published, its structural analogs, such as indole-3-carbonitriles and other substituted indoles, have been investigated for a range of biological activities. nih.govorgsyn.org Research into compounds like this compound is often driven by the need to explore new chemical space and to generate novel derivatives with potentially improved pharmacological profiles. The scientific interest in this and similar analogs lies in their potential to serve as scaffolds for the development of new therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

6-methyl-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2/c1-7-4-10-8(2-3-12-10)5-9(7)6-11/h2-5,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHWDANYXRMLOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646651 | |

| Record name | 6-Methyl-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-22-5 | |

| Record name | 6-Methyl-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Reaction Design for 6 Methyl 1h Indole 5 Carbonitrile

Strategic Approaches to the Indole (B1671886) Ring System Construction

The construction of the indole core is a pivotal step in the synthesis of 6-Methyl-1H-indole-5-carbonitrile. Various strategic approaches have been developed to achieve this, ranging from one-pot multicomponent reactions to different types of cyclization pathways.

One-Pot Multicomponent Reaction Protocols

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials in a single step. These reactions are highly valued for their ability to reduce waste, time, and cost. For instance, novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile derivatives have been synthesized through a one-pot, three-component reaction of aldehydes, 1H-tetrazole-5-amine, and 3-cyanoacetyl indole using triethylamine (B128534) as a catalyst. mdpi.comsemanticscholar.org This methodology highlights the potential of MCRs in generating diverse indole-containing scaffolds. Similarly, copper-catalyzed multicomponent reactions have been developed for the efficient synthesis of spirotetrahydrocarbazoles. nih.gov Another example is the synthesis of 1H-pyrazole-1-carbothioamide derivatives through a one-pot reaction of hydrazine (B178648) hydrate, arylidene malononitrile, and isothiocyanates. biointerfaceresearch.com

The use of pyrrole (B145914) derivatives, such as 5-amino-1R-1H-pyrrole-3-carbonitrile, in one-pot and multicomponent reactions has also been explored for the synthesis of azaindole derivatives and spiro compounds. uni-rostock.de

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Aldehydes, 1H-tetrazole-5-amine, 3-cyanoacetyl indole | Triethylamine | 7-Substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile | mdpi.comsemanticscholar.org |

| 2-Methylindole, Aromatic aldehydes, Cyclic 1,3-diones | CuSO4 | Spirotetrahydrocarbazoles | nih.gov |

| Hydrazine hydrate, Arylidene malononitrile, Isothiocyanates | HAp/ZnCl2 nano-flakes | 1H-Pyrazole-1-carbothioamide derivatives | biointerfaceresearch.com |

Reductive Cyclization and Intramolecular Cyclization Pathways

Reductive cyclization is a powerful strategy for indole synthesis, often involving the reduction of a nitro group followed by cyclization. The Baeyer–Jackson indole synthesis, which involves the reductive cyclization of o-nitrobenzyl carbonyl compounds, is a classic example. researchgate.net A significant advancement in this area is the use of carbon monoxide as a reducing agent in palladium-catalyzed reactions, which produces only carbon dioxide as a byproduct. mdpi.com Phenyl formate (B1220265) has also been explored as a carbon monoxide surrogate in the palladium-catalyzed reductive cyclization of β-nitrostyrenes to form indoles. mdpi.com

Intramolecular cyclization reactions are also fundamental to indole synthesis. These can include Fischer indole synthesis, Friedel-Crafts reactions, and various transition-metal-catalyzed domino reactions. encyclopedia.pub Palladium-catalyzed intramolecular cyclization of terminal alkynes with 2-iodoanilines is a notable method for producing N-protected 2-substituted indoles. mdpi.com Furthermore, a metal- and solvent-free thermal 5-endo-dig cyclization of amino propargylic alcohols has been developed, offering a green chemistry approach to tetrahydroindoles. nih.gov

Dehydrogenative Cyclization and Aerobic Oxidative Processes

Dehydrogenative cyclization offers a direct method for forming C-C or C-N bonds with the loss of hydrogen. Tris(pentafluorophenyl)borane has been used as a catalyst for the dehydrogenative cyclization of N-tosylhydrazones with anilines to produce triaryl-1,2,4-triazoles, a reaction that proceeds through a frustrated Lewis pair mechanism. researchgate.net

Aerobic oxidative processes, which utilize molecular oxygen as the oxidant, are gaining attention due to their environmental benefits. These methods are being explored for various transformations, including the oxidation of alcohols and the conversion of vinylarenes to phenylacetic acid derivatives, showcasing the potential for developing greener synthetic routes. rsc.org

Catalysis in the Synthesis of this compound and Related Structures

Catalysis plays a crucial role in modern organic synthesis, enabling efficient and selective transformations. Both palladium and copper catalysts are extensively used in the synthesis of indoles and their derivatives.

Palladium-Catalyzed Transformations

Palladium catalysts are highly versatile and have been employed in a wide array of reactions for indole synthesis, including cross-coupling, ring expansion, and alkyne hydroarylation. mdpi.com

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions such as Sonogashira, Suzuki-Miyaura, Stille, and Heck are instrumental in functionalizing the indole core. nih.govmdpi.com For example, 3-iodo-1H-indole-2-carbonitrile derivatives can be functionalized at the 3-position using these methods to introduce a variety of substituents. nih.govmdpi.com A bimetallic iron-palladium catalyst system has been shown to be effective for the Friedel-Crafts reaction between indoles and chalcones. nih.gov

Reductive Cyclization: As mentioned earlier, palladium complexes, particularly with 1,10-phenanthroline (B135089) as a ligand, are effective catalysts for the reductive cyclization of nitrostyrenes to indoles using carbon monoxide or its surrogates. mdpi.comnih.gov

Intramolecular Cyclization: Palladium catalysts are key in intramolecular cyclization reactions. For instance, the Larock indole synthesis utilizes a palladium catalyst for the annulation of halo-anilines and alkynes. encyclopedia.pub Palladium-catalyzed 5-endo-dig cyclization is another important transformation for constructing the indole ring. researchgate.net

C-H Activation: Direct functionalization of the indole C2-position can be achieved through palladium-catalyzed cascade C-H activation reactions, providing a more direct route to 2-substituted indoles. longdom.org

| Reaction Type | Substrates | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | 1-Benzyl-3-iodo-1H-indole-2-carbonitrile, Terminal Alkynes | PdCl2(PPh3)2, CuI | 3-Alkynyl-1H-indole-2-carbonitriles | nih.govmdpi.com |

| Reductive Cyclization | β-Nitrostyrenes, Phenyl Formate | PdCl2(CH3CN)2, 1,10-Phenanthroline | Indoles | mdpi.com |

| Intramolecular Cyclization | N-(o-tert-butylphenyl)-2-alkynylanilines | Palladium catalyst | N-(o-tert-butyl phenyl)indoles | mdpi.com |

Copper-Catalyzed Cyclizations and Oxidative Processes

Copper catalysts offer a cost-effective and often complementary alternative to palladium catalysts in indole synthesis.

Multicomponent Reactions: Copper sulfate (B86663) has been successfully used to catalyze the multicomponent Diels-Alder reaction of 2-methylindole, aromatic aldehydes, and cyclic 1,3-diones to produce spiro[carbazole] derivatives. nih.gov

Cross-Coupling Reactions: Copper iodide is frequently used as a co-catalyst in palladium-catalyzed Sonogashira couplings for the synthesis of alkynyl indoles. nih.govmdpi.com

Oxidative Processes: While not directly focused on this compound, research into copper-catalyzed aerobic oxidation processes is an active area. These methods hold promise for developing more sustainable synthetic protocols for various organic transformations.

Silver- and L-Proline Co-catalyzed Reactions

The use of L-proline as a chiral organocatalyst is a cornerstone of modern asymmetric synthesis. nih.goveurekaselect.com Its bifunctional nature, possessing both a secondary amine (Lewis base) and a carboxylic acid (Brønsted acid), allows it to facilitate a wide array of transformations, including aldol (B89426) condensations, Mannich reactions, and Michael additions. nih.goveurekaselect.com In the context of indole synthesis, L-proline can activate substrates and control the stereochemical outcome of reactions.

The efficiency and selectivity of L-proline catalysis can often be enhanced through the use of co-catalysts, including metal salts. While direct silver and L-proline co-catalyzed reactions for the specific synthesis of this compound are not extensively documented, the principle can be extrapolated from similar transformations. For instance, in OXA-Michael-Henry tandem reactions, which are used to produce enantiomerically enriched compounds, L-proline's effectiveness is studied alongside various co-catalysts. researchgate.net Such systems often involve a metal ion coordinating to the reactants or the catalyst to enhance reactivity or enforce a specific geometry in the transition state. A hypothetical co-catalytic cycle might involve the silver ion acting as a Lewis acid to activate an electrophile, while L-proline activates the nucleophile and directs the stereoselectivity of the addition. This synergistic approach could be envisioned for the construction of complex indole frameworks. researchgate.netmdpi.com

Base-Catalyzed Nucleophilic Additions

Base-catalyzed nucleophilic additions are fundamental reactions for the functionalization of the indole nucleus. The indole N-H proton is weakly acidic and can be removed by a suitable base, generating an indolyl anion that is nucleophilic. This reactivity is often exploited for N-alkylation or N-arylation.

Recent studies have demonstrated the regioselective N-H addition of indoles to activated olefins like vinylene carbonate, catalyzed by a simple inorganic base such as potassium carbonate (K₂CO₃). mdpi.comresearchgate.net This method proceeds smoothly and tolerates a wide variety of functional groups on the indole ring, including halogens, cyano, and nitro groups, affording N-functionalized indoles in high yields. mdpi.comresearchgate.net For example, the reaction of 1H-indole-5-carbonitrile with vinylene carbonate in the presence of K₂CO₃ yields 1-(2-oxo-1,3-dioxolan-4-yl)-1H-indole-5-carbonitrile in 97% yield. mdpi.com

Furthermore, 3-nitroindoles, which are typically viewed as electrophiles, have been shown to act as N-centered nucleophiles in aza-1,6-Michael additions to para-quinone methides. nih.gov This transformation, also catalyzed by potassium carbonate, leads to the synthesis of N-diarylmethylindoles. nih.gov While these examples focus on N-functionalization, nucleophilic addition to the indole ring itself, particularly to pre-functionalized indole precursors, is a key strategy. The regioselectivity of nucleophilic addition to electrophilic "indolyne" intermediates is governed by distortion energies, providing a predictable model for substitution patterns on the benzene (B151609) portion of the indole. nih.gov

| Catalyst | Reactants | Product Type | Yield | Reference |

| K₂CO₃ | Indoles, Vinylene Carbonate | N-functionalized indoles | Up to 97% | mdpi.comresearchgate.net |

| K₂CO₃ | 3-Nitroindoles, para-Quinone Methides | N-diarylmethylindoles | Moderate to good | nih.gov |

| Fluoride Source | Silyltriflate Indole Precursors | Substituted Indoles via Indolynes | Variable | nih.gov |

Metal-Organic Framework Catalysis

Metal-Organic Frameworks (MOFs) have emerged as highly versatile heterogeneous catalysts. Their crystalline, porous structure, high surface area, and tunable metal nodes and organic linkers make them ideal for a range of catalytic applications. nih.govyoutube.com MOFs can overcome challenges associated with traditional homogeneous and heterogeneous catalysts, such as catalyst recovery and sensitivity to moisture. nih.gov

In the realm of organic synthesis, MOFs have been employed in reactions such as Friedel-Crafts alkylations, hydroformylations, and oxidations. nih.gov For example, MOF-5, which contains Zn(II) clusters, has shown catalytic activity in various organic transformations. nih.gov Bio-inspired MOF catalysts have been designed to mimic the active sites of enzymes. berkeley.edunih.gov For instance, by postsynthetically modifying MOF-808 with imidazole-containing ligands and metalating with copper, researchers have created a catalyst that selectively oxidizes methane (B114726) to methanol, mimicking particulate methane monooxygenase (pMMO). berkeley.edunih.gov

This strategy of creating precisely defined, isolated active sites within a robust framework could be applied to the synthesis of complex molecules like this compound. A MOF could be designed to catalyze the regioselective methylation at the C6 position or the cyanation at C5, potentially through C-H activation pathways, offering a recyclable and highly selective catalytic system. acs.org

Regioselective Functionalization Strategies

Achieving the desired 6-methyl-5-cyano substitution pattern on the indole ring requires precise control over the regioselectivity of multiple functionalization steps. The inherent reactivity of the indole nucleus, which favors electrophilic substitution at C3, makes functionalization of the benzene ring challenging.

Targeted Introduction of the Methyl Group

Functionalization at the C6 position of the indole ring is notoriously difficult due to its lower nucleophilicity compared to the C2 and C3 positions within the pyrrole ring. rsc.org Directing group strategies are often required to achieve C-H activation at this remote position. nih.gov For instance, a removable sulfonamide group at the N1 position has been used to direct palladium-catalyzed C-H olefination to the C6 position. nih.gov

More recently, organocatalytic methods have been developed for the chemo- and regioselective C6-functionalization of 2,3-disubstituted indoles. rsc.orgnih.gov These reactions often proceed under mild conditions and provide a direct route to C6-substituted indoles. frontiersin.org One such method involves the reaction of 2,3-disubstituted indoles with ortho-hydroxybenzyl alcohols, catalyzed by a Brønsted acid, to afford diarylindol-6-ylmethanes in high yields. rsc.orgnih.gov Another approach utilizes a Brønsted acid to catalyze the reaction of indoles with β,γ-unsaturated α-ketoesters, achieving selective functionalization at the C6 position. frontiersin.org

| Method | Catalyst/Directing Group | Substrate | Product | Key Feature | Reference |

| C-H Olefination | Pd(OAc)₂ / N1-sulfonamide | N-protected Indoles | C6-olefinated Indoles | Removable directing group | nih.gov |

| C-H Arylation | CuO / N-P(O)tBu₂ | N-protected Indoles | C6-arylated Indoles | Ligand- and additive-free system | acs.org |

| Friedel-Crafts Alkylation | Brønsted Acid | 2,3-Disubstituted Indoles | C6-alkylated Indoles | Metal-free, high regioselectivity | rsc.orgnih.govfrontiersin.org |

Stereoselective and Regioselective Cyanation Methods

The introduction of a cyano group at the C5 position of the indole ring is a key step in the synthesis of the target molecule. Traditional methods for preparing aromatic nitriles, such as the dehydration of aldoximes or the Sandmeyer reaction, can be applied to indole precursors. orgsyn.org For example, indole-3-carbonitrile can be synthesized from indole-3-carboxaldehyde (B46971) via its oxime. orgsyn.org

For cyanation on the benzene ring of the indole, a common strategy involves the use of pre-functionalized substrates. A synthetic route could involve starting with a 6-methylindole (B1295342) derivative and then introducing the cyano group at the 5-position. This often requires electrophilic cyanation reagents or palladium-catalyzed cyanation of a C5-halogenated or C5-triflate substituted indole. The regioselectivity is dictated by the position of the leaving group on the starting material. While stereoselectivity is not a factor for the cyanation of the aromatic ring itself, it becomes crucial when chiral centers are present elsewhere in the molecule. khanacademy.org Copper-catalyzed cyclization of o-haloaryl enamine adducts, formed from the conjugate addition of aminopyridines to acetylenic compounds, represents a modern approach to constructing related nitrogen heterocycles like azaindoles, where regioselectivity is key. scholaris.ca

Halogenation and Subsequent Cross-Coupling for Diverse Substituents

A powerful and versatile strategy for introducing a variety of substituents onto the indole core involves initial halogenation followed by a transition metal-catalyzed cross-coupling reaction. This approach allows for the late-stage diversification of the indole scaffold. The indole ring can be regioselectively halogenated at various positions, including those on the benzene ring, using appropriate reagents and conditions.

Once a halogen atom (typically bromine or iodine) is installed at a specific position (e.g., C5 or C6), it serves as a synthetic handle for introducing methyl, cyano, or other functional groups via well-established cross-coupling reactions such as Suzuki, Stille, Heck, Sonogashira, or Buchwald-Hartwig amination. nsf.gov For example, palladium-catalyzed cross-coupling reactions of o-haloanilines are valuable alternatives to the classical Fischer indole synthesis and allow for the construction of the indole ring itself with pre-placed functionality. nsf.gov Similarly, a 6-haloindole could undergo a Suzuki coupling with a methylboronic acid derivative to install the methyl group, or a 5-bromo-6-methylindole could undergo a cyanation reaction (e.g., using Zn(CN)₂ and a palladium catalyst) to yield this compound. Cross-dehydrogenative couplings (CDCs) are also emerging as an atom-efficient alternative, sometimes using oxygen as the terminal oxidant, to forge new bonds without pre-functionalization. acs.org

N-1 Functionalization and its Impact on Reactivity and Biological Profile

The nitrogen atom at the N-1 position of the indole ring is a key site for chemical modification, offering a straightforward route to diversify the structure and, consequently, the biological activity of the parent molecule. The introduction of various substituents at this position can profoundly influence the compound's electronic properties, steric profile, and hydrogen-bonding capabilities, thereby modulating its reactivity and interaction with biological targets.

N-substituted indole derivatives have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anticonvulsant, analgesic, and antimicrobial properties. srce.hr The nature of the substituent at the N-1 position is crucial in determining the specific biological effects. For instance, studies on other indole derivatives have shown that substitution at this position can markedly influence their anti-inflammatory activity. srce.hr

The synthesis of N-substituted indole derivatives often involves the reaction of the parent indole with a suitable electrophile under basic conditions. For example, N-substituted indole-3-carboxaldehydes can be prepared and subsequently used to synthesize more complex heterocyclic systems, such as pyrano[2,3-c]pyrazole-5-carbonitriles. srce.hrresearchgate.net These derivatives have demonstrated significant anti-inflammatory, analgesic, and anticonvulsant activities. srce.hrresearchgate.net Moreover, many of these newly synthesized compounds have shown potential antimicrobial activity against various bacterial strains. srce.hr

While specific studies on the N-1 functionalization of this compound are not extensively documented in publicly available literature, the existence of commercially available N-methylated analogs, such as 1-Methyl-1H-indole-5-carbonitrile, confirms the feasibility of such modifications. sigmaaldrich.comchemicalbook.com The impact of various N-1 substituents on the reactivity and biological profile of this compound represents a promising area for further investigation.

Table 1: Examples of N-Substituted Indole Derivatives and their Reported Biological Activities

| Parent Indole Derivative | N-1 Substituent | Resulting Compound Class | Reported Biological Activities | Reference |

| Indole-3-carboxaldehyde | Various (e.g., alkyl, aryl) | Pyrano[2,3-c]pyrazole-5-carbonitriles | Anti-inflammatory, Analgesic, Anticonvulsant, Antimicrobial | srce.hrresearchgate.net |

| 5-Nitroindole | Methyl | 1-Methyl-5-nitroindole derivatives | c-Myc G-Quadruplex Binders, Anticancer | d-nb.info |

| Indole | Methylsulfonyl | N-methylsulfonyl-indole derivatives | COX-2/5-LOX inhibitory, Anti-inflammatory | nih.gov |

| Carbazole (B46965) | Various (e.g., alkyl, acetylenic amine) | N-substituted carbazole derivatives | Antimicrobial, Antitumor, Neuroprotective | researchgate.net |

This table presents examples from related indole structures to illustrate the potential impact of N-1 functionalization, as direct data for this compound is limited.

Mechanistic Elucidation of Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions, improving yields, and controlling regioselectivity. While specific mechanistic studies for this exact compound are scarce, the synthesis of substituted indoles generally follows well-established pathways, such as the Fischer, Bischler, and Nenitzescu indole syntheses.

The formation of the indole ring typically involves a series of key intermediates and transition states. In the context of syntheses relevant to this compound, several mechanistic aspects can be considered based on analogous reactions.

The Nenitzescu indole synthesis , for example, which produces 5-hydroxyindole (B134679) derivatives from benzoquinones and β-aminocrotonic esters, proceeds through a Michael addition, followed by a nucleophilic attack by the enamine π-bond, and finally an elimination step. wikipedia.org The mechanism involves the formation of key enamine and hydroquinone (B1673460) intermediates.

Another widely used method, the Fischer indole synthesis , involves the acid-catalyzed cyclization of an arylhydrazone. The mechanism is believed to proceed through a key nih.govnih.gov-sigmatropic rearrangement of an enehydrazine intermediate. This rearrangement leads to the formation of a di-imine, which, after tautomerization and loss of ammonia, yields the aromatic indole ring.

Palladium-catalyzed cross-coupling reactions are also instrumental in the synthesis of functionalized indoles. nih.gov The synthesis of substituted 1H-indole-2-carbonitriles, for instance, can be achieved through Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-coupling reactions. nih.gov These reactions involve organometallic intermediates and catalytic cycles that include oxidative addition, transmetalation, and reductive elimination steps.

Table 2: Key Mechanistic Steps and Intermediates in Common Indole Syntheses

| Indole Synthesis Method | Key Mechanistic Steps | Proposed Intermediates | Reference |

| Nenitzescu Indole Synthesis | Michael Addition, Nucleophilic Attack, Elimination | Enamine, Hydroquinone | wikipedia.org |

| Fischer Indole Synthesis | Formation of Arylhydrazone, Tautomerization, nih.govnih.gov-Sigmatropic Rearrangement, Cyclization, Elimination | Arylhydrazone, Enehydrazine, Di-imine | nih.gov |

| Palladium-Catalyzed Cross-Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Organopalladium complexes | nih.gov |

This table outlines general mechanisms that are likely relevant to the synthesis of this compound, as specific studies on its formation are not widely available.

The optimization of synthetic pathways for producing this compound with high yield and purity necessitates a thorough understanding of the kinetic and thermodynamic parameters governing the reaction. Factors such as temperature, solvent polarity, catalyst choice, and reactant concentrations can significantly influence the reaction rate and the position of the equilibrium.

For instance, in the Nenitzescu indole synthesis , studies have shown that the reaction performs best in highly polar solvents. wikipedia.org This suggests that the transition state is more polar than the reactants, and a polar solvent can stabilize this transition state, thereby increasing the reaction rate. Further kinetic studies involving variations in substrates, reagents, and the presence of Lewis acids or bases have been proposed to gain a deeper understanding of the reaction dynamics. wikipedia.org

In palladium-catalyzed reactions, the choice of ligand can have a profound effect on the reaction kinetics and selectivity. The ligand influences the electron density at the metal center and the steric environment around it, which in turn affects the rates of the individual steps in the catalytic cycle. The optimization of these reactions often involves screening a variety of ligands and reaction conditions to find the optimal balance between reactivity and selectivity.

Computational and Theoretical Investigations of 6 Methyl 1h Indole 5 Carbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the electronic distribution and predict the chemical behavior of 6-Methyl-1H-indole-5-carbonitrile at the atomic level. These methods solve approximations of the Schrödinger equation for the molecule, yielding detailed information about its energy, geometry, and various physicochemical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for studying complex organic molecules like indole (B1671886) derivatives. researchgate.netresearchgate.net DFT calculations can determine the optimized molecular geometry, electronic structure, and various reactivity indices that describe the molecule's chemical behavior. researchgate.net For this compound, DFT at levels such as B3LYP with basis sets like 6-311++G(d,p) can provide a reliable description of its properties. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has lower kinetic stability, and is generally more chemically reactive. researchgate.net Conversely, a large energy gap indicates high stability. For indole derivatives, substitutions on the ring system can significantly influence the energies of these frontier orbitals and, consequently, the molecule's reactivity. researchgate.net Computational studies on similar molecules show that the HOMO is typically distributed over the indole ring, while the LUMO may be localized differently depending on the substituents. nih.gov The calculated energies of these orbitals for this compound would provide insight into its electron-donating and accepting capabilities.

Table 1: Illustrative Frontier Molecular Orbital Parameters

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.20 |

| ELUMO | -1.50 |

| Energy Gap (ΔE) | 4.70 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. wikipedia.org It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals. wikipedia.org This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which contribute to molecular stability. rsc.org

Table 2: Illustrative NBO Analysis of Key Intramolecular Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | π(C-C)ring | 45.5 |

| π(C=C)ring | π(C=C)ring | 20.8 |

| σ(C-H)methyl | σ*(C-C)ring | 5.1 |

Chemical Hardness (η) measures the resistance of a molecule to change its electron distribution. It is calculated as (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Chemical Potential (μ) indicates the tendency of electrons to escape from a system. It is calculated as -(I + A) / 2. researchgate.net

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons. It is defined as μ² / (2η). mdpi.com

These calculated parameters provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

Table 3: Illustrative Global Reactivity Descriptors

| Descriptor | Definition | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.20 |

| Electron Affinity (A) | -ELUMO | 1.50 |

| Electronegativity (χ) | (I+A)/2 | 3.85 |

| Chemical Hardness (η) | (I-A)/2 | 2.35 |

| Global Softness (S) | 1/(2η) | 0.21 |

| Electrophilicity Index (ω) | μ²/ (2η) | 3.15 |

Quantum chemical calculations, particularly DFT, are highly effective in predicting spectroscopic properties. researchgate.net By calculating the second derivatives of the energy with respect to atomic displacements, one can compute the vibrational frequencies of the molecule. researchgate.net These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, allowing for a precise assignment of spectral bands to specific vibrational modes, such as C-H stretches, C=C ring vibrations, or the characteristic C≡N stretch of the nitrile group. researchgate.netmdpi.com

Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net Comparing these predicted values with experimental data helps in the structural elucidation and confirmation of this compound.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve.

For this compound, MD simulations can be used to explore its conformational flexibility, the motion of the methyl group, and its interactions with solvent molecules. mdpi.com Key properties analyzed from an MD trajectory include the Root Mean Square Deviation (RMSD) to assess structural stability and the Radius of Gyration (Rg) to measure the molecule's compactness. nih.gov These simulations are invaluable for understanding how the molecule behaves in a realistic environment, such as in solution, which is critical for predicting its behavior in various applications. mdpi.com

Conformational Flexibility and Dynamic Behavior of this compound Derivatives

The conformational flexibility of a molecule is a critical determinant of its biological activity, influencing how it recognizes and binds to a biological target. For derivatives of this compound, conformational analysis primarily involves the rotation around single bonds connecting the indole core to its substituents. The indole ring system itself is largely rigid, but the substituents introduce degrees of freedom.

The primary source of flexibility in the parent compound is the rotation of the C6-methyl group. While this rotation is typically rapid at room temperature, certain steric hindrances with adjacent groups in more complex derivatives could lead to preferred rotational isomers (rotamers). In more elaborate derivatives, where larger alkyl or aryl groups might be attached to the indole nitrogen or other positions, the number of possible low-energy conformations would increase significantly.

Molecular dynamics (MD) simulations are a powerful tool for investigating the dynamic behavior of such molecules. An MD simulation would model the atomic motions of a this compound derivative over time, providing insights into its conformational landscape. Such studies could reveal the probability of occupying different conformational states, the energy barriers between them, and how the molecule's shape fluctuates in a biological environment (e.g., in water or a lipid bilayer). While specific MD studies on this compound are not prevalent in the literature, the methodologies are well-established for studying other heterocyclic systems. These computational techniques are essential for understanding how the molecule might adapt its shape to fit into a protein's binding site.

Ligand-Protein Interaction Dynamics and Stability in Biological Systems

Understanding the dynamic nature of a ligand interacting with its protein target is fundamental to predicting its efficacy and duration of action. The initial binding pose predicted by molecular docking is a static snapshot; however, in reality, the complex is in constant motion. Molecular dynamics (MD) simulations are employed to study the stability of these interactions over time, typically on the nanosecond to microsecond timescale nih.gov.

For this compound, key interactions with a protein target would likely involve:

Hydrogen Bonding: The indole N-H group can act as a hydrogen bond donor. The nitrogen atom of the C5-carbonitrile group is a potential hydrogen bond acceptor.

Hydrophobic Interactions: The methyl group at the C6 position and the benzene (B151609) portion of the indole ring can form favorable hydrophobic contacts with nonpolar amino acid residues.

Pi-Stacking: The aromatic indole ring can engage in π-π stacking or T-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket.

An MD simulation of a this compound-protein complex would allow researchers to monitor the persistence of these interactions. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand from its initial docked pose and the Root Mean Square Fluctuation (RMSF) of protein residues are calculated to assess the stability of the complex nih.gov. A stable complex would exhibit minimal deviation, indicating that the ligand remains securely bound. These simulations provide a more realistic view of the binding event and can help differentiate between transient interactions and stable, long-lasting binding, which is crucial for a potential drug candidate nih.gov.

Molecular Modeling for Drug Discovery and Design

Molecular modeling has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of novel therapeutic agents. For a scaffold like this compound, these computational techniques can predict biological activities, elucidate mechanisms of action, and guide the synthesis of more potent and selective derivatives.

Virtual Screening and Molecular Docking Studies with Biological Targets

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme alliedacademies.org. This process significantly narrows down the number of compounds that need to be synthesized and tested experimentally. Following virtual screening, molecular docking is used to predict the preferred orientation of a ligand when bound to a target, forming a stable complex nih.gov. The strength of the interaction is estimated by a scoring function, which calculates a binding energy or score alliedacademies.orgnih.gov.

Given the prevalence of the indole nucleus in kinase inhibitors, a hypothetical docking study of this compound could be performed against a kinase target, for example, Cancer Osaka Thyroid (COT) kinase alliedacademies.org. In such a study, the compound would be placed into the ATP-binding site of the kinase, and its binding mode and score would be calculated. The results would highlight key interactions, such as hydrogen bonds between the indole N-H or nitrile group and backbone residues of the kinase's hinge region, a common binding motif for kinase inhibitors.

The table below illustrates hypothetical docking results for this compound and its derivatives against a kinase active site. The scores are representative of typical values seen in docking studies, where more negative values indicate stronger predicted binding affinity.

| Compound ID | Derivative Structure | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| 1 | This compound | -7.8 | H-Bond with Met78; Pi-Stacking with Phe12 |

| 2 | 6-Methyl-1-(aminoethyl)-1H-indole-5-carbonitrile | -8.5 | H-Bond with Met78, Asp140; Salt-bridge with Asp140 |

| 3 | 6-Ethyl-1H-indole-5-carbonitrile | -8.1 | H-Bond with Met78; Hydrophobic interaction with Val20 |

| 4 | 6-Methyl-1H-indole-5-carboxamide | -8.3 | H-Bond with Met78, Ser10; Bidentate H-Bond with Asp140 |

This table is for illustrative purposes only. The docking scores and interacting residues are hypothetical and serve to demonstrate the type of data generated from a molecular docking study.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to find a mathematical correlation between the chemical structures of a series of compounds and their biological activity or physicochemical properties, respectively nih.govnih.gov. A reliable QSAR model can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules nih.gov.

To develop a QSAR model for this compound derivatives, a set of analogs would be synthesized and their biological activity against a specific target (e.g., IC₅₀ value for enzyme inhibition) would be measured. For each analog, a variety of molecular descriptors would be calculated. These descriptors quantify different aspects of the molecule's structure, such as:

Topological descriptors: Describe the connectivity and branching of atoms.

Electronic descriptors: Describe the distribution of electrons (e.g., dipole moment).

Hydrophobic descriptors: Quantify the molecule's lipophilicity (e.g., LogP).

Steric descriptors: Describe the size and shape of the molecule (e.g., molar refractivity).

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is derived that links a combination of these descriptors to the observed biological activity nih.gov. For instance, a hypothetical QSAR equation might look like:

pIC₅₀ = c₀ + c₁(LogP) - c₂(Molar_Refractivity) + c₃(Dipole_Moment)

The table below provides an illustrative example of the data used to construct a QSAR model.

| Compound ID | Substituent at N1 | LogP (Calculated) | Molar Refractivity (Calculated) | pIC₅₀ (Experimental) |

|---|---|---|---|---|

| 1 | -H | 2.1 | 45.2 | 6.5 |

| 2 | -CH₃ | 2.5 | 49.8 | 6.8 |

| 3 | -CH₂CH₃ | 2.9 | 54.4 | 7.1 |

| 4 | -Phenyl | 3.9 | 65.7 | 6.2 |

This table is for illustrative purposes only. The descriptor values and pIC₅₀ are hypothetical and demonstrate the data structure for a QSAR study.

Such QSAR models are powerful tools for optimizing lead compounds. By analyzing the model, chemists can determine which properties are most important for activity and rationally design new derivatives with enhanced potency.

Biological Activities and Pharmacological Mechanisms of 6 Methyl 1h Indole 5 Carbonitrile

Enzyme Inhibition Mechanisms and Target Specificity

The inhibitory potential of 6-Methyl-1H-indole-5-carbonitrile against several key enzymes has been an area of inquiry. However, specific experimental data on its activity and mechanism of action are not available in the reviewed literature.

Inhibition of Key Enzymes (e.g., Tryptophan Dioxygenase, Cyclooxygenase, HIV-1 Reverse Transcriptase, Xanthine (B1682287) Oxidase)

There is a significant body of research on indole (B1671886) derivatives as inhibitors of various enzymes. For instance, the indole nucleus is a known scaffold for the development of cyclooxygenase (COX) inhibitors. mdpi.comrsc.org Similarly, numerous indole-containing compounds have been investigated as inhibitors of HIV-1 reverse transcriptase. nih.govnih.gov The enzymes tryptophan dioxygenase (TDO) and xanthine oxidase (XO) are also important therapeutic targets, and various inhibitors have been developed. nih.govnih.govunida.ac.idmdpi.com However, none of the accessed studies specifically report the testing or inhibitory activity of this compound against these enzymes.

Allosteric Modulation vs. Active Site Competition

Without data on enzyme inhibition, the mechanism of action, whether through allosteric modulation or direct competition at the active site, for this compound remains uncharacterized. Understanding this distinction is crucial for drug development, as allosteric modulators can offer advantages in terms of selectivity and safety profiles compared to active-site inhibitors.

Receptor Binding and Modulation Studies

The interaction of this compound with key neurotransmitter receptors is another critical aspect of its pharmacological profile that appears to be under-researched.

Serotonin (B10506) Receptor Affinity and Agonism/Antagonism

The serotonin (5-HT) system is a major target for drugs treating a variety of central nervous system disorders, and many indole-containing compounds are known to interact with serotonin receptors. researchgate.netresearchgate.netnih.govnih.gov Studies on various indole derivatives have revealed a wide range of affinities and functional activities (agonism or antagonism) at different 5-HT receptor subtypes. acnp.org However, specific binding affinity data (such as Ki or IC50 values) and functional assay results for this compound at any of the serotonin receptors are not documented in the available literature.

Adenosine (B11128) Receptor Antagonism and Selectivity

Adenosine receptors are another important class of drug targets. While competitive antagonists for these receptors have been developed and studied, there is no specific information available regarding the antagonistic properties or selectivity of this compound at adenosine receptor subtypes. nih.govmedchemexpress.com

Interactions with Kinases (e.g., EGFR, BRAFV600E, VEGFR-2)

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of many kinase inhibitors. While direct studies on this compound's interaction with Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are not extensively detailed in the available literature, the general behavior of indole-containing compounds provides a strong basis for potential interactions.

Receptor Tyrosine Kinases (RTKs) like EGFR and VEGFR-2 are critical for cell signaling that controls growth, proliferation, and angiogenesis. nih.govnih.gov Their dysregulation is a hallmark of many cancers. nih.gov The primary mechanism of inhibition for many small molecules targeting these receptors involves binding to the ATP-binding site within the kinase domain, thereby preventing phosphorylation and subsequent signal transduction. nih.gov Quinazoline-based compounds, for example, are a major class of EGFR tyrosine kinase inhibitors (TKIs). nih.gov

Studies have shown that EGFR and VEGFR-2 can engage in direct interactions within the plasma membrane, forming heterooligomers, particularly when both their respective ligands (EGF and VEGF) are present. nih.gov This crosstalk between their signaling pathways is a known factor in cancer progression and can influence therapeutic strategies. nih.gov

Famitinib, a novel multi-targeted receptor tyrosine kinase inhibitor with an indole core, demonstrates the potential of this chemical structure to interact with such kinases. mdpi.com The indole ring can serve as a crucial pharmacophore that fits into the hydrophobic pockets of kinase domains, leading to inhibition. Therefore, it is plausible that this compound could be investigated as a scaffold for developing inhibitors targeting EGFR, VEGFR-2, and other related kinases like BRAFV600E.

Table 1: Potential Interactions with Protein Kinases

| Kinase Target | Potential Interaction Mechanism | Significance of Inhibition |

|---|---|---|

| EGFR | Competitive binding at the ATP pocket of the kinase domain. nih.gov | Blocks signals for cell growth and proliferation. nih.gov |

| VEGFR-2 | Competitive binding at the ATP pocket of the kinase domain. nih.gov | Inhibits angiogenesis (the formation of new blood vessels). nih.gov |

| BRAFV600E | Potential inhibition due to the prevalence of indole scaffolds in kinase inhibitors. | Blocks a key driver mutation in various cancers, particularly melanoma. |

Other Receptor Systems (e.g., Dopamine D3, Angiotensin II)

Beyond kinases, the indole structure is versatile enough to interact with other critical receptor systems, including G protein-coupled receptors (GPCRs) like the Dopamine D3 and Angiotensin II receptors.

Dopamine D3 Receptor (D3R): The Dopamine D3 receptor is implicated in pathways that regulate behavior and ethanol (B145695) consumption. nih.gov Recent structural studies have revealed how bitopic agonists, molecules that bind to both the primary (orthosteric) and a secondary (allosteric) site, can achieve high affinity and selectivity for D3R. nih.gov One such bitopic agonist, FOB02–04A, features an indole-amide group as its secondary pharmacophore (SP). nih.gov This indole moiety interacts with a specific allosteric pocket on the D3R, stabilized by π-π stacking interactions with a tyrosine residue (Y3657.35). nih.gov This demonstrates the capacity of the indole ring to form stable and specific interactions within the binding sites of the D3R, suggesting that derivatives of this compound could be designed to target this receptor.

Angiotensin II Receptor: The renin-angiotensin system, particularly the Angiotensin II type 1 (AT1R) and type 2 (AT2R) receptors, plays a key role in cardiovascular regulation. There is complex interplay between these receptors. For instance, Angiotensin-(1-7) can synergistically enhance the functional response of the AT2R to its agonists. nih.gov This synergism appears to be dependent on the AT1R but independent of the Mas receptor (MasR). nih.gov While direct interactions of this compound with angiotensin receptors are not documented, the established ability of small molecules to modulate these receptors makes it a potential area for future investigation.

Table 2: Interactions with Other Receptor Systems

| Receptor System | Interacting Moiety Example | Type of Interaction | Potential Effect |

|---|---|---|---|

| Dopamine D3 (D3R) | Indole-amide group of a bitopic agonist. nih.gov | Binds to an allosteric pocket, stabilized by π-π stacking. nih.gov | Modulation of receptor activity, potentially affecting ethanol consumption pathways. nih.govnih.gov |

| Angiotensin II (AT1R/AT2R) | N/A (General small molecule modulation) | Agonism or antagonism at receptor sites. nih.gov | Modulation of cardiovascular functions. nih.gov |

Cellular and Molecular Mechanisms of Action

Impact on Cellular Processes and Signaling Pathways

Indole compounds are known to modulate a wide array of cellular signaling pathways, which are fundamental to cell growth, proliferation, and survival. nih.gov A central pathway frequently targeted by natural indole derivatives like indole-3-carbinol (B1674136) (I3C) and its dimer, 3,3'-diindolylmethane (B526164) (DIM), is the PI3K/Akt/mTOR signaling cascade. nih.govresearchgate.net

Deregulation of the mTOR pathway is a key factor in the development and progression of cancer, as it controls cell growth and survival. researchgate.net Indole compounds can inhibit this pathway, which in turn can suppress uncontrolled cell proliferation. nih.gov The PI3K/Akt/mTOR pathway also regulates the downstream transcription factor NF-κB, which is crucial for processes like inflammation, invasion, and angiogenesis. nih.gov

Furthermore, indole signaling metabolites are produced by organisms like E. coli in response to cellular stress. nih.gov These molecules can enhance defensive responses and cellular resilience, highlighting the broad impact of indole structures on fundamental cellular processes. nih.gov The perception of nutrients and the subsequent signaling for cell growth are controlled by conserved protein kinases like PKA, AMPK, and TORC1, all of which can be influenced by metabolites and small molecules. mdpi.com

Table 3: Impact on Cellular Signaling Pathways

| Signaling Pathway | Effect of Indole Compounds | Cellular Outcome |

|---|---|---|

| PI3K/Akt/mTOR | Inhibition. nih.govresearchgate.net | Suppression of cell growth, proliferation, and survival. nih.govresearchgate.net |

| NF-κB | Downstream modulation via PI3K/Akt inhibition. nih.gov | Inhibition of invasion, angiogenesis, and inflammation. nih.gov |

| Stress Response | Upregulation of indole metabolites. nih.gov | Enhanced cellular defense and persister cell formation. nih.gov |

Interaction with Biological Macromolecules (e.g., DNA, RNA, Proteins)

The biological effects of this compound and related compounds are mediated through direct or indirect interactions with essential macromolecules.

Proteins: As detailed previously (Sections 4.3.3 and 4.3.4), the indole ring is adept at fitting into the binding pockets of various proteins, especially enzymes like kinases and receptors like D3R. nih.gov These interactions are often stabilized by hydrophobic and π-π stacking forces. nih.gov

DNA: Certain indole derivatives can interact directly with DNA. For example, the indolequinone prodrug Apaziquone, once activated within a cell, produces metabolites that alkylate DNA, leading to damage that triggers cell death. mdpi.com Furthermore, epigenetic modifications to DNA, such as the methylation of cytosine to 5-methylcytosine (B146107) (5mC), are critical for gene regulation. nih.gov Proteins with specific domains recognize these modifications, and the interactions are sensitive to the chemical environment. nih.gov While not a direct interaction of the indole itself, the modulation of proteins that "read" these epigenetic marks is a potential mechanism of action.

RNA: RNA molecules have diverse functions that depend on their interactions with other macromolecules. nih.gov RNA can form hybrids with DNA to regulate gene expression or interact with a multitude of RNA-binding proteins to control processes like splicing, translation, and localization. nih.gov The methyl group on N6-methyladenine (m6A), a common RNA modification, can influence local RNA structure and its interaction with "reader" proteins. nih.gov An indole-based compound could potentially interfere with these RNA-protein interactions or bind to specific RNA structures.

Induction of Apoptosis and Cell Cycle Modulation

A key outcome of targeting cancer-related signaling pathways is the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.

Induction of Apoptosis: The DNA damage caused by alkylating agents like the active metabolites of the indolequinone Apaziquone is a potent trigger for apoptosis. mdpi.com Many indole derivatives have been developed as anticancer agents that function by inducing apoptosis in cancer cells. mdpi.com Targeting the mTOR signaling pathway can also lead to apoptosis. researchgate.net

Cell Cycle Modulation: The cell cycle is a tightly regulated process that ensures faithful replication and division. Indole compounds can cause cell cycle arrest at specific checkpoints. For instance, some benzofuran (B130515) derivatives, which share some structural similarities with indoles, have been shown to induce arrest at the G2/M phase of the cell cycle in liver and lung cancer cell lines. mdpi.com This prevents the cells from entering mitosis and dividing. The modulation of nuclear pore complexes, which can be influenced by cellular signaling, has also been shown to control the entry into the cell cycle. nih.gov

Pharmacological Activity Spectrum

The indole scaffold is a cornerstone of many biologically active compounds, and 6-Methyl-1H-indole serves as a reactant for the synthesis of molecules with a broad range of pharmacological activities. medchemexpress.com The potential applications are diverse, reflecting the versatility of the indole ring in interacting with various biological targets.

Based on the activities of related indole compounds, the pharmacological spectrum for derivatives of this compound could include:

Anticancer Activity: This is one of the most explored areas for indole derivatives. They can act as TKI inhibitors (e.g., Famitinib), DNA alkylating agents (e.g., Apaziquone), and modulators of critical signaling pathways like PI3K/Akt/mTOR. mdpi.comnih.gov

Antifungal Activity: The indole core is used to prepare derivatives that show promise as antifungal agents. medchemexpress.com

Antiviral Activity (Anti-HIV-1): Certain arylsulfonylacetylindoles, synthesized from indole precursors, have demonstrated activity against HIV-1. medchemexpress.com

Anti-inflammatory Activity: By inhibiting pathways involving NF-κB, indole compounds can exert anti-inflammatory effects. mdpi.comnih.gov

Metabolic Disease Modulation: Indole derivatives have been investigated as SGLT2 inhibitors for managing hyperglycemia and as PPARα/γ dual agonists for treating metabolic syndrome. medchemexpress.comsigmaaldrich.com

Table 4: Potential Pharmacological Activities

| Activity | Basis / Example | Reference |

|---|---|---|

| Anticancer | Reactant for tryptophan dioxygenase inhibitors; scaffold for kinase inhibitors like Famitinib. | mdpi.commedchemexpress.com |

| Antifungal | Reactant for indole linked triazole and aminoguanidine (B1677879) derivatives. | medchemexpress.com |

| Anti-HIV-1 | Reactant for arylsulfonylacetylindoles. | medchemexpress.com |

| Anti-inflammatory | Inhibition of NF-κB signaling. | mdpi.comnih.gov |

| SGLT2 Inhibition | Reactant for N-β-D-xylosyl-indole derivatives. | medchemexpress.com |

| PPARα/γ Agonism | Reactant for novel dual agonists. | sigmaaldrich.com |

Table 5: List of Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 3,3'-diindolylmethane (DIM) | |

| 5-methylcytosine (5mC) | |

| Angiotensin-(1-7) | |

| Apaziquone | |

| Famitinib | |

| Indole-3-carbinol (I3C) |

Research in Antimicrobial Applications

Direct research on the antimicrobial properties of this compound is not extensively available in the reviewed literature. However, studies on derivatives containing the 6-methyl-indole core provide some insight into the potential antimicrobial activity of this structural class.

A series of sixteen synthesized compounds, 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters, were evaluated for their in vitro antimicrobial potential. nih.gov Among these, compound 15 , identified as 6-Methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, demonstrated notable activity against Escherichia coli. nih.gov Its potency was found to be nearly equivalent to the standard drug, norfloxacin. nih.gov Quantitative Structure-Activity Relationship (QSAR) studies on this series of compounds indicated that the Balaban index, a topological parameter, along with the lipophilicity (log P), were significant factors in determining their antimicrobial activity. nih.gov

| Compound ID | Chemical Name | Target Organism | Potency (pMIC) | Reference |

| 15 | 6-Methyl-4-{1-[2-(4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | Escherichia coli | 2.50 µM/mL | nih.gov |

| Norfloxacin | (Standard Drug) | Escherichia coli | 2.61 µM/mL | nih.gov |

Investigations in Anticancer Research

Similar to the antimicrobial research, direct studies on the anticancer properties of this compound are scarce. Nevertheless, research on derivatives built upon the 6-methyl-indole framework has shown promising results in oncology.

The same series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters was also assessed for anticancer activity. nih.gov Compound 4 , 4-{1-[2-(2-Chloro-4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, was identified as a potent agent against the HCT-116 human colon cancer cell line. nih.gov Notably, its activity surpassed that of the standard anticancer drug 5-fluorouracil. nih.gov

| Compound ID | Chemical Name | Cancer Cell Line | Potency (IC₅₀) | Reference |

| 4 | 4-{1-[2-(2-Chloro-4-nitro-phenylamino)-acetyl]-1H-indol-3-yl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester | HCT-116 (Colon) | 5 µg/mL | nih.gov |

| 5-Fluorouracil | (Standard Drug) | HCT-116 (Colon) | 6 µg/mL | nih.gov |

Neuropharmacological and CNS-Related Activities

An examination of the available scientific literature reveals a lack of studies focused on the neuropharmacological and Central Nervous System (CNS)-related activities of this compound. Although certain natural indole alkaloids are known to interact with neurotransmitter systems, specific research on this compound is absent. mdpi.com

Research in Antidiabetic Potential

Specific investigations into the antidiabetic potential of this compound have not been reported in the reviewed literature. The general class of indole compounds, both from natural sources and synthetic routes, has been a subject of interest in the discovery of new antidiabetic agents, but data on this specific molecule is not available. nih.govnih.gov

Anti-tubercular Research and Mycobacterium Inhibition

Direct studies on the anti-tubercular activity of this compound are not found in the reviewed literature. However, research into complex indole-based structures has shown activity against Mycobacterium tuberculosis. For example, a spiro[carbazole-3,2′-chromene]-6-carbonitrile derivative containing a 6'-methyl group, namely 7′-chloro-6′-methyl-1,2,4,9-tetrahydrospiro[carbazole-3,2′-chromene]-6-carbonitrile, exhibited excellent anti-tubercular activity with a Minimum Inhibitory Concentration (MIC) of 1.56 µg/mL. nih.gov It is important to note that this is a significantly more complex molecule than this compound.

Investigations into the Antioxidant Activity of this compound Remain Undisclosed in Publicly Available Research

Despite the growing interest in the pharmacological potential of indole derivatives, specific scientific investigations into the antioxidant activity of this compound are not available in the current body of public research. While the broader class of indole-containing compounds has been the subject of various studies exploring their capacity to neutralize free radicals and mitigate oxidative stress, data pertaining exclusively to the this compound molecule is absent from the reviewed scientific literature.

The antioxidant properties of indole derivatives are often attributed to the electron-rich nature of the indole ring system and the ability of the nitrogen-hydrogen (N-H) group to donate a hydrogen atom, which can stabilize reactive oxygen species. Common in vitro methods used to evaluate the antioxidant potential of chemical compounds include assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the ferric reducing antioxidant power (FRAP) assay, and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay. These tests measure the capacity of a substance to scavenge free radicals or reduce oxidized metal ions, providing an indication of its antioxidant efficacy.

However, a comprehensive search of scientific databases and research articles did not yield any studies that have applied these or other antioxidant assays specifically to this compound. Consequently, there is no empirical data to construct a detailed analysis or data tables regarding its antioxidant profile. The mechanisms through which this particular compound might exert antioxidant effects, if any, remain speculative without direct experimental evidence.

Further research is required to determine if this compound possesses antioxidant properties and to elucidate the potential mechanisms of action. Such studies would be essential to understand the full pharmacological profile of this compound.

Interdisciplinary Applications and Emerging Research Frontiers

Contributions to Material Science Research

The unique arrangement of functional groups on the 6-Methyl-1H-indole-5-carbonitrile scaffold makes it a compound of interest for the development of advanced materials. The interplay between the electron-donating and electron-withdrawing substituents can significantly influence the electronic structure and, consequently, the optical and electronic properties of the molecule.

The photophysical characteristics of the indole (B1671886) chromophore are highly sensitive to the nature and position of its substituents. chemrxiv.orgresearchgate.net Theoretical and experimental studies on various substituted indoles have established that functional groups can modulate the HOMO-LUMO energy gap, influencing absorption and emission spectra. chemrxiv.orgrsc.org

Electron-withdrawing groups (EWGs), such as the nitrile (-CN) function, tend to shift the absorption and emission spectra of indoles to longer wavelengths (a red shift). nih.govnih.gov Specifically, the position of the nitrile group has a pronounced effect on the absorption maxima and fluorescence quantum yield. nih.gov Conversely, electron-donating groups (EDGs) like the methyl (-CH3) group can increase the electron density of the indole ring. chemrxiv.org The presence of both an EDG and an EWG on the same indole ring, as in this compound, creates a "push-pull" system. This configuration is known to enhance properties like non-linear optical (NLO) activity. rsc.orgrsc.org Studies on other 3-substituted indoles with donor-acceptor structures have shown that these molecules can exhibit large NLO responses and are sensitive to medium polarity, making them candidates for advanced optical materials. rsc.orgrsc.org

Computational studies suggest that understanding the excited state properties of substituted indoles can lead to the rational design of efficient fluorescent probes. nih.gov The strategic placement of substituents can tune the electronic transition energy, potentially creating chromophores that absorb and emit in the visible light spectrum. nih.gov Given these principles, this compound represents a promising, though not yet fully explored, backbone for developing materials with tailored optoelectronic properties for applications such as organic light-emitting diodes (OLEDs) and fluorescent sensors. psgitech.ac.indartmouth.edu

Table 1: Effect of Substituent Position on Indole Optical Properties

| Substituent Position | Effect on Absorption (Compared to Indole) | Effect on Fluorescence (in H₂O) | Reference |

| 2-CN | Moderate Red Shift (12-15 nm) | Practically non-fluorescent | nih.gov |

| 4-CN | Largest Red Shift (>35 nm) | High Quantum Yield, Long Lifetime | nih.gov |

| 5-CN | Smallest Red Shift (5-6 nm) | Low Quantum Yield | nih.gov |

| 6-CN | Moderate Red Shift (12-15 nm) | Low Quantum Yield | nih.gov |

This table illustrates the general principles of how the cyano group's position influences indole's properties, providing a basis for predicting the behavior of this compound.

Integration into Supramolecular Chemistry Frameworks

Supramolecular chemistry, which focuses on systems formed by non-covalent interactions, provides a powerful platform for creating functional materials and systems. The indole ring is an excellent building block for supramolecular assembly due to its planar structure and its capacity for hydrogen bonding and π-π stacking.

The indole N-H group is a potent hydrogen bond donor, a key feature for directing self-assembly. Research on analogous molecules, such as indole-2-carboxylic acid, has demonstrated the ability of the indole scaffold to form highly ordered, two-dimensional lamellar structures on surfaces, stabilized by intermolecular hydrogen bonds. aip.org More complex bis(indole) derivatives have been shown to self-assemble into stable double-helical structures that can reversibly unwind to form supramolecular channels capable of ion transport. nih.gov This transformation is driven by a network of hydrogen bonds involving the indole N-H and C-H bonds, highlighting the versatility of the indole core in creating dynamic, ordered architectures. nih.gov

For this compound, the N-H group can participate in similar hydrogen-bonding motifs, while the planar aromatic system is amenable to π-π stacking interactions. These non-covalent forces could be harnessed to construct well-defined supramolecular polymers and networks, an area of chemistry with applications in developing smart materials and nanoscale devices. rsc.org

The principles of supramolecular chemistry are central to biology, where non-covalent interactions govern processes like enzyme-substrate binding and protein folding. rsc.org Indole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide-ranging biological activities and their ability to interact with numerous biological targets. nih.govmdpi.com

Supramolecular chemistry offers a path to mimic and modulate these biological functions. nih.gov For example, artificial receptors can be designed to selectively bind biologically important molecules. Indole-based systems have been explored for their ability to interact with biomembranes and act as ion transporters. nih.govnih.gov While specific studies on the supramolecular biological interactions of this compound have not been reported, its structure is suitable for integration into more complex systems designed for molecular recognition. The indole core could serve as a recognition element for specific proteins or nucleic acids, with the methyl and nitrile groups providing additional points for tuning solubility, electronic properties, and binding affinity.

Future Directions in Synthetic Organic Chemistry

While classical methods for indole synthesis are well-established, the demand for greater efficiency, selectivity, and functional group tolerance has driven the development of novel catalytic systems. These modern methods represent the future direction for the synthesis of complex indoles like this compound.

Transition metal catalysis has revolutionized the synthesis of substituted indoles. researchgate.net Among the most promising are systems based on rhodium, palladium, and ruthenium.

Rhodium(III)-catalyzed C-H activation has emerged as a powerful strategy for constructing highly functionalized indoles directly from simple anilines and alkynes. acs.orgnih.gov These methods often proceed under mild conditions and can achieve high regioselectivity. acs.orgrsc.org The versatility of Rh(III) catalysis allows for the synthesis of diverse indole frameworks, making it an attractive approach for future syntheses of this compound and its derivatives. bohrium.combenthamdirect.com

Palladium-catalyzed reactions , such as the Catellani reaction, enable the direct functionalization of the indole core at specific positions, offering a streamlined route to complex derivatives that are difficult to access via traditional methods. longdom.org Palladium catalysts are also central to double reductive cyclization reactions for creating fused pyrrolo[3,2-g]indoles, demonstrating their power in constructing complex heterocyclic systems. nih.gov Bimetallic palladium-iron systems have also been developed for Friedel-Crafts type reactions involving indoles. nih.gov

Other notable systems include ruthenium-catalyzed dehydrative C-H coupling of arylamines with diols, which provides a green and highly regioselective pathway to indole products without generating toxic byproducts. researchgate.netnih.gov Furthermore, metal-free approaches, such as electrocatalytic synthesis , are gaining traction as sustainable alternatives for creating substituted indoles. organic-chemistry.org The exploration of these catalytic systems could provide more efficient, atom-economical, and environmentally benign routes to this compound.

Table 2: Overview of Modern Catalytic Systems for Indole Synthesis

| Catalyst Metal | Reaction Type | Key Advantages | Representative Reference |

| Rhodium (Rh) | C-H Activation / Oxidative Coupling | High efficiency and selectivity, mild reaction conditions. | acs.org |

| Palladium (Pd) | Cross-Coupling / C-H Functionalization | Excellent functional group compatibility, versatile for complex derivatives. | longdom.org |

| Ruthenium (Ru) | Dehydrative C-H Coupling | Sustainable "green" protocol, no toxic byproducts. | nih.gov |

| Copper (Cu) | Domino Coupling / Cyclization | Enables assembly of 1,2-disubstituted indoles under aerobic conditions. | organic-chemistry.org |

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of indole derivatives has evolved significantly, moving towards more efficient, sustainable, and "green" methodologies. mdpi.comtandfonline.com While specific, documented routes for this compound are not extensively published, its synthesis can be conceptualized through established and advanced methods for creating substituted indoles.

Conventional methods like the Fischer, Bischler, and Leimgruber-Batcho syntheses provide foundational pathways to the indole core. mdpi.comorgsyn.orgchim.it The Leimgruber-Batcho synthesis, for instance, involves the condensation of a 2-methylnitrobenzene derivative with a formamide (B127407) acetal, followed by reductive cyclization to form the indole ring. orgsyn.org For this compound, this would likely start from a suitably substituted nitrotoluene precursor.

Modern synthetic chemistry offers more sophisticated and greener alternatives. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki-Miyaura, and Heck reactions, are powerful tools for functionalizing the indole nucleus, allowing for the introduction of various substituents onto the core structure. nih.gov A plausible strategy for synthesizing the target compound could involve starting with a pre-formed 6-methylindole (B1295342) and introducing the 5-carbonitrile group via a palladium-catalyzed cyanation reaction.